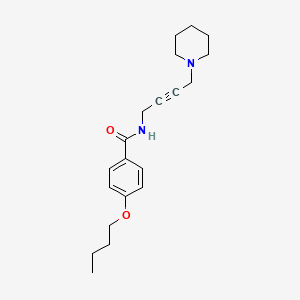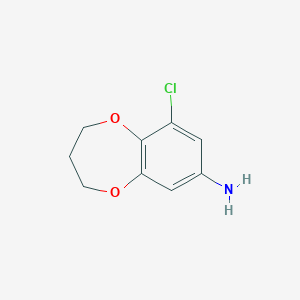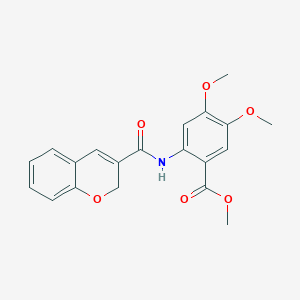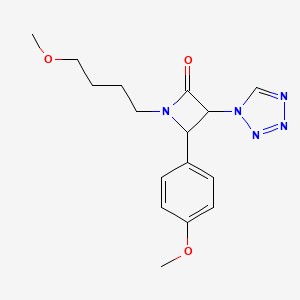
4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The molecule also contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar amide group in this compound would likely make it more soluble in polar solvents.Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: derivatives have been investigated for their anti-tubercular properties. Researchers have designed, synthesized, and evaluated these compounds against Mycobacterium tuberculosis H37Ra. The goal is to discover potent agents for combating tuberculosis, a global health challenge .
Pharmacological Applications
Piperidine derivatives, including our compound of interest, play a crucial role in drug design. They are essential building blocks in medicinal chemistry. These derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids. Scientists have explored their use in various contexts, such as antiviral, antibacterial, and anticancer agents .
Synthetic Strategies
Efficient methods for synthesizing substituted piperidines are essential. Researchers have focused on developing cost-effective and rapid synthetic routes. The piperidine cycle, with its six-membered heterocyclic structure, provides a versatile scaffold for drug construction. Recent reviews cover specific methods of piperidine synthesis, functionalization, and their pharmacological applications .
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for constructing complex molecules. Scientists have explored MCRs involving piperidines, leading to diverse derivatives. These reactions allow efficient assembly of molecular frameworks, making them valuable in drug discovery .
Spiropiperidines and Condensed Piperidines
Researchers have investigated the synthesis of spiropiperidines and condensed piperidines. These compounds exhibit unique structural features and may have specific biological activities. Understanding their synthesis and properties contributes to drug development .
Biological Evaluation
The biological evaluation of piperidine-containing compounds involves assessing their activity against specific targets. Researchers explore binding affinity, selectivity, and potential toxicity. By evaluating the biological effects of our compound, scientists aim to identify promising drug candidates .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-butoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-17-24-19-11-9-18(10-12-19)20(23)21-13-5-8-16-22-14-6-4-7-15-22/h9-12H,2-4,6-7,13-17H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDVGSUDNIBGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2734004.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)


![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)




